Chlorhydrate de sérotonine

Vue d'ensemble

Description

La 2’-Hydroxychalcone est un composé naturel appartenant à la famille des chalcones, qui est un sous-groupe des flavonoïdes. Les chalcones sont des cétones α, β-insaturées composées de deux cycles aromatiques (A et B) avec divers substituants. La 2’-Hydroxychalcone est connue pour sa large gamme d’activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Applications De Recherche Scientifique

Chemistry: Used as a precursor in the synthesis of flavonoids and other bioactive compounds.

Medicine: Demonstrates anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Industry: Used in the development of natural antioxidants and preservatives for food and cosmetic products.

Mécanisme D'action

Le mécanisme d’action de la 2’-Hydroxychalcone implique plusieurs voies :

Activité antioxydante : Elle élimine les radicaux libres et inhibe la peroxydation lipidique, protégeant les cellules des dommages oxydatifs.

Activité anti-inflammatoire : Inhibe l’activation du facteur nucléaire kappa B (NF-κB), réduisant la production de cytokines pro-inflammatoires.

Activité anticancéreuse : Induit l’apoptose en régulant à la baisse Bcl-2 et en activant les caspases, conduisant à la mort cellulaire programmée dans les cellules cancéreuses.

Analyse Biochimique

Biochemical Properties

Serotonin Hydrochloride functions as an endogenous serotonin receptor agonist in various biochemical processes . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase, an enzyme that metabolizes serotonin .

Cellular Effects

Serotonin Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a crucial role in both the central and peripheral nervous systems .

Molecular Mechanism

At the molecular level, Serotonin Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to serotonin receptors, leading to a cascade of events that result in its physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Serotonin Hydrochloride can change over time. It has been observed that the compound has a high degree of stability, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Serotonin Hydrochloride vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

Serotonin Hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is a key player in the tryptophan metabolic pathway .

Transport and Distribution

Serotonin Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Serotonin Hydrochloride can affect its activity or function. It is found in various compartments or organelles within the cell, and its localization can be directed by targeting signals or post-translational modifications .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La 2’-Hydroxychalcone peut être synthétisée par la réaction de condensation de Claisen-Schmidt. Ceci implique la réaction de la 2-hydroxyacetophénone avec des benzaldéhydes convenablement substitués dans des conditions basiques . La réaction utilise généralement des bases telles que l’hydroxyde de potassium (KOH) ou l’hydroxyde de sodium (NaOH) dans l’éthanol ou le méthanol comme solvants. La réaction est effectuée à température ambiante ou à des températures légèrement élevées pour obtenir la 2’-Hydroxychalcone avec de bons rendements.

Méthodes de Production Industrielle : La production industrielle de 2’-Hydroxychalcone suit des voies synthétiques similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées assure un rendement élevé et une pureté du produit. Le processus implique un contrôle minutieux des paramètres de réaction tels que la température, la pression et les concentrations des réactifs afin de garantir une production efficace.

Analyse Des Réactions Chimiques

Types de Réactions : La 2’-Hydroxychalcone subit diverses réactions chimiques, notamment :

Réduction : La réduction de la 2’-Hydroxychalcone peut conduire à la formation de dihydrochalcones.

Substitution : Le groupe hydroxyle sur le cycle aromatique peut subir des réactions de substitution avec divers électrophiles.

Réactifs et Conditions Communes :

Oxydation : Catalyseurs de palladium(II), atmosphère d’oxygène et diméthylsulfoxyde (DMSO) comme solvant.

Réduction : Gaz hydrogène et un catalyseur approprié tel que le palladium sur carbone (Pd/C).

Substitution : Électrophiles tels que les halogénoalcanes ou les chlorures d’acyle en présence d’une base.

Principaux Produits :

Flavones et flavanones : Formées par cyclisation oxydative.

Dihydrochalcones : Formées par réduction.

Chalcones substituées : Formées par des réactions de substitution électrophile.

4. Applications de la Recherche Scientifique

Comparaison Avec Des Composés Similaires

La 2’-Hydroxychalcone est comparée à d’autres composés similaires tels que :

Chalcone : Le composé parent avec des activités biologiques similaires, mais qui ne possède pas le groupe hydroxyle en position 2’.

Flavanone : Une forme réduite de chalcone avec un groupe carbonyle saturé.

Flavone : Une forme oxydée de chalcone avec une double liaison entre le carbone carbonyle et le carbone adjacent.

Unicité : La caractéristique structurelle unique de la 2’-Hydroxychalcone, le groupe hydroxyle en position 2’, renforce ses activités biologiques, ce qui en fait un antioxydant et un anti-inflammatoire plus puissant que ses analogues .

Propriétés

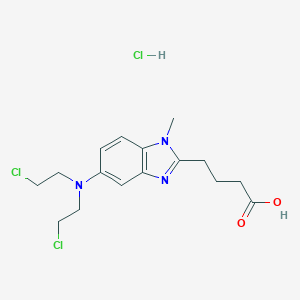

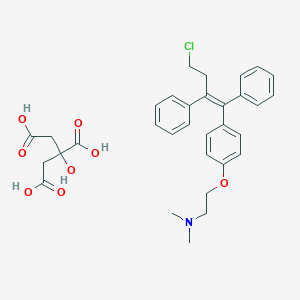

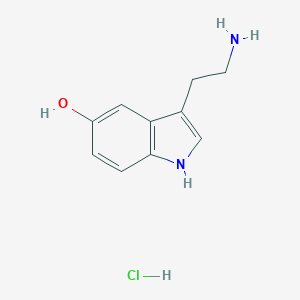

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIGAZPGKJFIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165186 | |

| Record name | 5-Hydroxytryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] Hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Serotonin hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463237 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

153-98-0, 21591-86-6 | |

| Record name | Serotonin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21591-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serotonin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)indol-5-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021591866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serotonin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEROTONIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKN429M9VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.